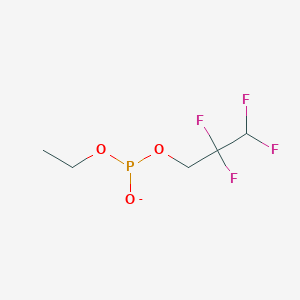
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of ethoxy and tetrafluoropropoxy groups attached to a phosphanolate core, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate typically involves the reaction of ethoxyphosphine with 2,2,3,3-tetrafluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxy and tetrafluoropropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include various oxides, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in various chemical transformations, altering the properties and behavior of the molecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar structural features.
Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene: Another compound with tetrafluoropropoxy groups, used in high-resolution mass spectrometry.
Uniqueness
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate is unique due to its specific combination of ethoxy and tetrafluoropropoxy groups attached to a phosphanolate core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
116293-50-6 |
|---|---|
Molecular Formula |
C5H8F4O3P- |
Molecular Weight |
223.08 g/mol |
IUPAC Name |
ethyl 2,2,3,3-tetrafluoropropyl phosphite |
InChI |
InChI=1S/C5H8F4O3P/c1-2-11-13(10)12-3-5(8,9)4(6)7/h4H,2-3H2,1H3/q-1 |
InChI Key |
RRAFMOIKTPOZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP([O-])OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















